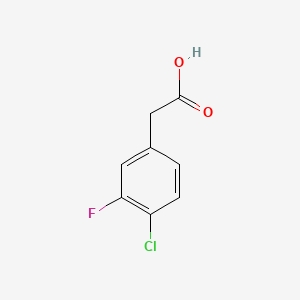

4-Chloro-3-fluorophenylacetic acid

説明

Contextual Significance within the Field of Halogenated Aryl Acetic Acid Derivatives

Halogenated aryl acetic and propionic acid derivatives represent a significant class of compounds in medicinal chemistry and materials science. orientjchem.org Many compounds within this family are recognized for their biological activities. orientjchem.org For instance, arylpropionic acids are a well-known family of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org Similarly, other derivatives like 3-arylflavone-8-acetic acids have been synthesized and evaluated for their potential anticancer properties. nih.gov

The introduction of halogen atoms onto the aryl ring significantly modifies the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. This makes halogenated aryl acetic acids valuable as synthetic intermediates. For example, 4-fluorophenylacetic acid is used in the production of fluorinated anesthetics. gtilaboratorysupplies.comfishersci.com The related compound, 4-chlorophenoxyacetic acid, is a well-studied phenoxy herbicide. nih.gov The specific combination of both fluorine and chlorine in 4-chloro-3-fluorophenylacetic acid provides a unique substrate for chemists to explore the synthesis of novel compounds with potentially enhanced or specific functionalities.

Historical Trajectories and Evolution of Research on Fluorinated and Chlorinated Phenylacetic Acids

The study of halogenated phenylacetic acids is built upon foundational developments in organic chemistry. Research into phenylacetic acid (PAA) itself gained prominence in the 1980s, although much of the focus was overshadowed by interest in indole-3-acetic acid (IAA) in the context of plant biology. nih.gov Concurrently, the field of organofluorine chemistry was rapidly advancing. The unique properties of the carbon-fluorine bond spurred investigations into fluorinated organic compounds. The development of fluorination methods, such as the Schiemann reaction discovered in 1927, provided pathways to synthesize fluoroaromatic compounds. nih.gov

Similarly, methods for the selective chlorination of aromatic compounds have been a long-standing area of research. unimi.it The classical Hell–Volhard–Zelinsky (HVZ) halogenation has been a traditional approach for synthesizing α-halo carboxylic acids. unimi.it Over time, more efficient and selective methods have been developed. The convergence of these research streams—the study of phenylacetic acid structures and the advancement of halogenation techniques—paved the way for the synthesis and investigation of specifically substituted compounds like this compound. The ability to precisely install both chlorine and fluorine atoms onto the phenylacetic acid scaffold allows researchers to fine-tune molecular properties for specific applications.

Rationale for Dedicated Scholarly Investigation of this compound

The primary rationale for investigating this compound lies in its utility as a specialized chemical building block. The presence and specific arrangement of three different functional groups—a carboxylic acid, a chlorine atom, and a fluorine atom—on a benzene (B151609) ring make it a versatile precursor in organic synthesis. The distinct electronic-withdrawing effects of the halogens at the meta and para positions relative to the acetic acid side chain influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.

This unique substitution pattern makes it a substrate of interest for developing new synthetic methodologies. For example, a structurally related isomer, 2-(3-chloro-4-fluorophenyl)acetic acid, has been successfully used as a substrate in palladium-catalyzed decarbonylative borylation reactions. acs.orgacs.org This process converts benzylic carboxylic acids into valuable pinacol (B44631) benzylboronates, which are important intermediates in cross-coupling reactions. acs.orgacs.org The successful use of a closely related isomer highlights the potential of this compound in similar transformations to create novel boronates or other complex molecules. The compound serves as a scaffold for constructing larger, more elaborate molecules that may be targeted for applications in materials science or as potential pharmacophores.

Overview of Key Research Domains and Objectives within the Chemical Sciences

The principal research domain for this compound is synthetic organic chemistry. The main objective is to utilize this compound as an intermediate to access more complex and potentially valuable molecules. Key research efforts involving this and related compounds focus on:

Development of Novel Catalytic Reactions: Researchers explore how the unique electronic properties of the substituted ring affect the outcomes of transition-metal-catalyzed reactions. For instance, studies on related compounds have focused on palladium-catalyzed C–O bond cleavage and decarbonylation to form new C–B bonds. acs.orgacs.org The goal is to develop general and practical methods for synthesizing diverse benzylic boronic esters from common benzylic acids. acs.orgacs.org

Synthesis of Heterocyclic Compounds: The functional groups on this compound can be manipulated to construct heterocyclic rings, which are core structures in many pharmaceuticals. The 3-chloro-4-fluorophenyl moiety is found within the structure of precursors used to synthesize complex quinazoline (B50416) derivatives. mdpi.com

Creation of Molecular Libraries: The compound can be used as a starting material to generate libraries of related compounds for screening purposes. By modifying the carboxylic acid group or by performing further substitutions on the aromatic ring, chemists can create a variety of derivatives for evaluation in different fields.

The overarching objective is to leverage the specific structural and electronic features of this compound to enable the efficient synthesis of novel chemical entities with tailored properties.

Table 2: Research Applications of Related Halogenated Phenylacetic Acids

| Compound/Class | Research Application/Finding | Reference |

|---|---|---|

| 2-(3-Chloro-4-fluorophenyl)acetic acid | Substrate in palladium-catalyzed decarbonylative borylation to synthesize benzylboronates. | acs.org, acs.org |

| 4-Fluorophenylacetic acid | Used as an intermediate in the production of fluorinated anesthetics. | gtilaboratorysupplies.com, fishersci.com |

| N-(3-chloro-4-fluorophenyl) moiety | Incorporated into precursors for the synthesis of quinazoline-4,6-diamine derivatives. | mdpi.com |

| Aryl Propionic Acids | Serve as a foundational structure for a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs). | orientjchem.org |

Structure

3D Structure

特性

IUPAC Name |

2-(4-chloro-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYNMJFDEWFEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883500-51-4 | |

| Record name | 2-(4-chloro-3-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways for 4 Chloro 3 Fluorophenylacetic Acid

Established Synthetic Routes and Mechanistic Elucidations

Traditional synthetic strategies for 4-Chloro-3-fluorophenylacetic acid rely on the transformation of readily available precursors through well-understood reaction mechanisms.

Synthesis via Precursor Transformation (e.g., from 4-chloro-3-fluorophenylacetonitrile (B1587802) or related anilines)

One of the most direct and widely employed methods for synthesizing phenylacetic acids is the hydrolysis of the corresponding phenylacetonitrile (B145931) (benzyl cyanide). This approach is highly effective for preparing this compound from its nitrile precursor.

From 4-chloro-3-fluorophenylacetonitrile: The synthesis begins with 4-chloro-3-fluorophenylacetonitrile. The nitrile group (-CN) is converted to a carboxylic acid group (-COOH) through hydrolysis. This reaction can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using aqueous sulfuric or hydrochloric acid, proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack by water. orgsyn.org A series of proton transfer and tautomerization steps leads to an amide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid and an ammonium (B1175870) salt. orgsyn.org

Reaction: 4-chloro-3-fluorophenylacetonitrile + 2 H₂O + H⁺ → this compound + NH₄⁺

Alternatively, base-catalyzed hydrolysis using sodium or potassium hydroxide (B78521) involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, eventually forming a carboxylate salt after a similar amide intermediate. A final acidification step is then required to yield the carboxylic acid.

From 4-chloro-3-fluoroaniline: Another versatile precursor is 4-chloro-3-fluoroaniline. While less direct, this route offers flexibility in synthesis design. A standard pathway involves converting the aniline (B41778) into the corresponding phenylacetonitrile via the Sandmeyer reaction. The amino group of the aniline is first diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt. This intermediate is then treated with copper(I) cyanide (CuCN) to replace the diazonium group with a nitrile group, yielding 4-chloro-3-fluorophenylacetonitrile. The resulting nitrile is then hydrolyzed as described above.

A different approach from a related precursor is the Willgerodt-Kindler reaction . wikipedia.orgorganic-chemistry.org This reaction converts an aryl alkyl ketone, such as 4'-chloro-3'-fluoroacetophenone, into a terminal thioamide using sulfur and an amine (typically morpholine). wikipedia.org This thioamide can then be hydrolyzed to the final carboxylic acid. This method is advantageous as it involves a rearrangement that moves the carbonyl functional group to the terminal position of the alkyl chain. wikipedia.orgresearchgate.net The use of phase-transfer catalysis can significantly improve the efficiency of this reaction. designer-drug.comsciencemadness.org

Table 1: Comparison of Precursor Transformation Methods

| Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|

| 4-chloro-3-fluorophenylacetonitrile | Nitrile Hydrolysis | Direct, high-yielding | Precursor may not be readily available |

| 4-chloro-3-fluoroaniline | Diazotization, Sandmeyer Reaction, Hydrolysis | Utilizes a common starting material | Multi-step, involves potentially hazardous diazonium salts |

Exploration of Carbonylation and Carboxylation Reactions

Carbonylation and carboxylation reactions provide powerful C-C bond-forming strategies to introduce the carboxylic acid moiety, often by utilizing carbon monoxide (CO) or carbon dioxide (CO₂) as a C1 source. researchgate.netorganic-chemistry.org

Carbonylation: This route typically involves the reaction of a 4-chloro-3-fluorobenzyl halide (e.g., chloride or bromide) with carbon monoxide in the presence of a transition metal catalyst, most commonly palladium or rhodium. nih.govresearchgate.net The mechanism involves the oxidative addition of the benzyl (B1604629) halide to the low-valent metal catalyst, followed by CO insertion into the metal-carbon bond to form an acyl-metal complex. Subsequent reaction with a nucleophile, such as water, cleaves the complex to release the carboxylic acid and regenerate the catalyst.

Example Reaction: 4-chloro-3-fluorobenzyl chloride + CO + H₂O --(Pd catalyst)--> this compound + HCl

Carboxylation: Carboxylation using CO₂ is another key method, most frequently applied to organometallic reagents. organic-chemistry.orgyoutube.com The synthesis starts with the preparation of a Grignard reagent from a 4-chloro-3-fluorobenzyl halide and magnesium metal in an aprotic solvent like diethyl ether or THF. youtube.comyoutube.com This organomagnesium compound is then reacted with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. This salt is then hydrolyzed in a separate step with aqueous acid to produce the final this compound. youtube.com

Reaction Sequence:

4-chloro-3-fluorobenzyl bromide + Mg → 4-chloro-3-fluorobenzylmagnesium bromide

4-chloro-3-fluorobenzylmagnesium bromide + CO₂ → Intermediate salt

Intermediate salt + H₃O⁺ → this compound

Regioselective and Stereoselective Synthesis Strategies

The term stereoselectivity is generally applied to reactions involving chiral centers, which is not directly relevant to the achiral structure of this compound. However, the concept of regioselectivity is critical in its synthesis, specifically in establishing the correct 1,2,4-substitution pattern on the aromatic ring. researchgate.net

The synthesis of the precursors themselves must be controlled to yield the desired isomer. The directing effects of substituents in electrophilic aromatic substitution reactions are paramount. masterorganicchemistry.comlibretexts.org For example, to synthesize 4-chloro-3-fluoroaniline, one might start with a precursor like 4-chloroaniline (B138754). The chlorine atom is an ortho-, para-directing group, but it is deactivating. Fluorination of 4-chloroaniline would be complex. A more controlled route might involve starting with a compound where the directing groups guide the substituents into the desired positions sequentially. For instance, starting with 3-fluoroaniline, chlorination would be directed by the activating amino group (ortho, para) and the deactivating fluoro group (ortho, para), potentially leading to a mixture of isomers. Therefore, multi-step synthetic design, often involving blocking groups or rearrangement reactions, is crucial for achieving high regioselectivity. youtube.comresearchgate.net

Novel Approaches in Organic Synthesis

Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. Research into the synthesis of this compound and related compounds reflects these goals.

Catalytic Systems for Efficient Formation of the Carboxylic Acid Moiety

Recent advances have focused on improving the efficiency of forming the carboxylic acid group through innovative catalytic systems. Instead of stoichiometric reagents, catalytic amounts of transition metals are used to drive reactions.

Palladium-catalyzed cross-coupling reactions are at the forefront of this field. ruhr-uni-bochum.de For instance, modern carbonylation reactions can be performed under milder conditions with lower catalyst loadings and even at atmospheric pressure of CO, which enhances safety and operational simplicity. organic-chemistry.org Similarly, cobalt- and nickel-catalyzed reductive carboxylation reactions have emerged as powerful methods for converting organic halides and triflates into carboxylic acids using CO₂. organic-chemistry.org These first-row transition metals are more abundant and less expensive than palladium, offering a more sustainable catalytic option.

Catalytic methods have also been developed to use carboxylic acids themselves as substrates for further transformations, highlighting their role as versatile building blocks in synthesis. ruhr-uni-bochum.deresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Catalysts: Replacing traditional Lewis acids or corrosive reagents with solid-supported or recyclable catalysts. For example, modified montmorillonite (B579905) nanoclays, which are non-corrosive and reusable, have been shown to be effective catalysts for related reactions like esterification. royalsocietypublishing.org

Solvent-Free or Greener Solvents: Performing reactions under solvent-free conditions or using environmentally benign solvents like water or supercritical fluids reduces waste and environmental impact. jetir.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Carboxylation reactions with CO₂ are a prime example of high atom economy.

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net Phase-transfer catalysis (PTC) can also enhance reaction rates under milder conditions, reducing energy requirements and often allowing for the use of less hazardous solvents. designer-drug.comsciencemadness.org

Table 2: Application of Green Chemistry Principles

| Principle | Application in Synthesis of this compound |

|---|---|

| Catalysis | Use of recyclable nanoclay catalysts royalsocietypublishing.org or earth-abundant metal catalysts (Ni, Co) organic-chemistry.org instead of stoichiometric reagents. |

| Safer Solvents | Utilizing water as a solvent in certain steps or performing reactions in solvent-free conditions. jetir.org |

| Atom Economy | Employing addition reactions like carboxylation with CO₂ to maximize the incorporation of reactants. |

| Energy Efficiency | Using microwave irradiation or phase-transfer catalysis to accelerate reactions like the Willgerodt-Kindler reaction. researchgate.netsciencemadness.org |

Optimization of Reaction Conditions and Process Intensification

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction conditions. Key parameters that are often manipulated to enhance reaction outcomes include temperature, pressure, catalyst selection, and solvent choice.

In the context of related chloro-fluoro aromatic compounds, process intensification often involves the selection of appropriate catalysts and solvents to minimize side reactions. For instance, in the synthesis of related phenylacetic acids, Lewis acids like aluminum chloride have been used as catalysts, with the choice of solvent, such as ether, being crucial for obtaining high yields. The optimization process for similar reactions has shown that careful control of temperature and reaction time can prevent the formation of unwanted by-products.

A notable reaction involving a derivative of the target compound is the palladium-catalyzed decarbonylative borylation of 2-(3-chloro-4-fluorophenyl)acetic acid. acs.org The optimal conditions for this specific transformation were identified through systematic screening of various parameters. acs.org The best results were achieved using a palladium acetate (B1210297) catalyst with 1,5-bis(diphenylphosphino)pentane (B1273038) (DPPPent) as the ligand, and N,N-diisopropylethylamine (DIPEA) as the base in dioxane at 160°C for 15 hours. acs.org This process highlights the importance of ligand selection and the right combination of reagents to achieve a high yield of the desired product. acs.org

Below is a table summarizing the optimized conditions for the decarbonylative borylation of 2-(3-chloro-4-fluorophenyl)acetic acid, which serves as an example of the rigorous optimization required for reactions involving this class of compounds.

| Parameter | Optimized Condition |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | 1,5-Bis(diphenylphosphino)pentane (DPPPent) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | 1,4-Dioxane |

| Temperature | 160 °C |

| Reaction Time | 15 hours |

| Yield | 79% |

This data is for the decarbonylative borylation of 2-(3-chloro-4-fluorophenyl)acetic acid, as described in Li, J., et al. (2015). acs.org

Further process intensification for the synthesis of phenylacetic acids can involve the use of flow chemistry. This approach allows for precise control over reaction parameters, leading to improved safety, consistency, and scalability. While specific examples for this compound are not widely published, the principles of flow chemistry are broadly applicable to its synthesis.

Analysis of By-product Profiles and Strategies for Purity Enhancement

The synthesis of this compound can be accompanied by the formation of various by-products, which can affect the purity of the final product. The nature and quantity of these by-products are highly dependent on the chosen synthetic route and the reaction conditions.

Common by-products in the synthesis of substituted phenylacetic acids can arise from incomplete reactions, side reactions such as decarboxylation, or the formation of regioisomers if the starting materials are not appropriately activated. For example, in the synthesis of related compounds, the chlorination or fluorination steps can sometimes lead to the formation of isomers with the halogen atoms in different positions on the aromatic ring.

To ensure the high purity of this compound, several strategies for purity enhancement can be employed. These methods are designed to effectively remove unreacted starting materials, catalysts, and by-products.

Common Purification Techniques:

Crystallization: This is a widely used method for purifying solid organic compounds. The crude this compound can be dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the mother liquor. The choice of solvent is critical and is often determined empirically to maximize the recovery of the pure product. For instance, in the purification of a related compound, α-chlorophenylacetic acid, recrystallization from hexane (B92381) was effective. orgsyn.org

Chromatography: Column chromatography is a powerful technique for separating compounds with similar polarities. For this compound, silica (B1680970) gel chromatography could be used to separate it from non-polar by-products. In the case of the decarbonylative borylation product of 2-(3-chloro-4-fluorophenyl)acetic acid, purification was achieved using chromatography on silica gel with a hexane/ethyl acetate solvent system. acs.org

Distillation: For liquid compounds or those that can be sublimed, distillation under reduced pressure can be an effective purification method. While this compound is a solid at room temperature, this technique might be applicable to liquid precursors or by-products. sigmaaldrich.com

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquid phases. For example, after acidification of the reaction mixture, the product can be extracted into an organic solvent. orgsyn.org

Applications of 4 Chloro 3 Fluorophenylacetic Acid in Medicinal Chemistry and Advanced Organic Synthesis

Role as a Privileged Building Block in Complex Molecular Architectures

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com These blocks are fundamental in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.com Within this context, 4-Chloro-3-fluorophenylacetic acid emerges as a "privileged" building block. This term refers to molecular scaffolds that have the ability to bind to multiple biological targets, making them particularly valuable in drug discovery.

The substituted phenylacetic acid motif is a well-established core in many biologically active compounds. The specific disubstitution pattern of this compound, featuring both a chloro and a fluoro group, provides chemists with a tool to precisely modulate the steric and electronic properties of target molecules. The strategic placement of these halogens can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to protein targets, as demonstrated in structure-activity relationship (SAR) studies of related compounds where halogen substitution is a key variable. nih.gov A library of compounds based on the structurally similar 3-chloro-4-hydroxyphenylacetamide and 3-chloro-4-hydroxyphenylacetic acid (CHPAA) has been developed for screening in medicinal chemistry, underscoring the value of this type of scaffold. nih.gov

Intermediate in the Synthesis of Pharmaceutical Candidates

Precursor Role in Drug Discovery and Development Pipelines

Substituted phenylacetic acids are well-known precursors to several important classes of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs). A patented method for preparing the related 4-allyloxy-3-chloro phenyl acetic acid highlights its intended use as an anti-inflammatory, antipyretic, and rheumatoid arthritis therapeutic agent, illustrating the direct path from such building blocks to active pharmaceutical ingredients. google.com

The utility of this scaffold extends to the early phases of drug discovery. Screening libraries containing diverse molecules are essential for identifying new lead compounds. A library based on the 3-chloro-4-hydroxyphenylacetamide and CHPAA framework was developed specifically for pharmaceutical screening, indicating that compounds like this compound are valuable starting points for generating novel molecular entities for testing. nih.gov Furthermore, the core N-(4-chloro-3-mercaptophenyl) structure, which can be derived from related precursors, was utilized in the synthesis of a novel radiolabeled ligand for PET imaging of the mGluR4 receptor in the brain, showcasing its role in creating advanced diagnostic agents. nih.gov

Derivatization Strategies for Bioactive Molecule Scaffolds

The synthetic versatility of this compound lies in the reactivity of its two key functional regions: the carboxylic acid group and the halogenated aromatic ring. These sites allow for extensive derivatization to create a wide array of analogues for biological evaluation.

Carboxylic Acid Modifications : The carboxylic acid moiety is readily converted into a variety of other functional groups. Standard organic transformations can yield esters, amides, and other acyl derivatives. Reduction of the carboxylic acid can produce the corresponding primary alcohol, 2-(4-Chloro-3-fluorophenyl)ethanol, which can be further functionalized. These transformations are crucial for exploring how changes in this part of the molecule affect its biological activity. vanderbilt.edu

Aromatic Ring Functionalization : The chloro and fluoro substituents on the phenyl ring are not merely passive modulators of physicochemical properties; they also serve as synthetic handles. The chlorine atom, in particular, can participate in various palladium-catalyzed cross-coupling reactions, allowing for the attachment of diverse aryl, alkyl, or amino groups. This enables the construction of complex molecular scaffolds from a relatively simple starting material. nih.gov

Utilization in Agrochemical and Specialty Chemical Synthesis

The value of the this compound scaffold is not limited to pharmaceuticals. Many molecular frameworks that are effective in human medicine also have applications in agriculture. A notable example is a compound library developed from the closely related 3-chloro-4-hydroxyphenylacetamide and CHPAA skeletons, which was created for potential use in both pharmaceutical and agrochemical screening programs. nih.gov This dual-purpose development highlights the potential for derivatives of this compound to be investigated as herbicides, pesticides, or plant growth regulators, where precise control of molecular properties is also paramount.

Participation in Contemporary Cross-Coupling Reactions and Functional Group Interconversions

This compound and its isomers are valuable substrates in modern organic synthesis, particularly in reactions that create new carbon-carbon and carbon-heteroatom bonds.

One such advanced application is the palladium-catalyzed decarbonylative borylation of benzylic acids. acs.orgacs.org This reaction converts benzylic acids into synthetically valuable pinacol (B44631) benzylboronates by extruding carbon monoxide. acs.org The method has been demonstrated on the isomer 2-(3-chloro-4-fluorophenyl)acetic acid and is tolerant of a wide range of functional groups, including the chloro and fluoro substituents present on the target molecule. acs.orgacs.org This process represents a powerful strategy for converting a common functional group into a versatile boronic ester, which can then be used in subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. acs.orgacs.org

Substrate Scope in Palladium-Catalyzed Decarbonylative Borylation of Benzylic Acids

| Substrate (Benzylic Acid) | Product (Benzylboronate) | Yield | Reference |

|---|---|---|---|

| 2-(4-fluorophenyl)acetic acid | 4,4,5,5-Tetramethyl-2-(4-fluorobenzyl)-1,3,2-dioxaborolane | 82% | acs.org |

| 2-(3-chloro-4-fluorophenyl)acetic acid | 4,4,5,5-Tetramethyl-2-(3-chloro-4-fluorobenzyl)-1,3,2-dioxaborolane | 79% | acs.org |

| 4-methylphenyl acetic acid | 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane | 73% | acs.org |

The chloro group on the aromatic ring makes the compound a suitable substrate for various cross-coupling reactions. The Suzuki-Miyaura reaction, for example, uses a palladium catalyst to couple aryl halides with boronic acids, forming new C(sp²)-C(sp²) bonds. nih.gov This allows for the direct linkage of the 4-chloro-3-fluorophenyl moiety to other aromatic or vinyl groups, significantly increasing molecular complexity.

Beyond cross-coupling, the compound can undergo various functional group interconversions. The carboxylic acid can be reduced to an aldehyde using reagents like DIBAL, or the halide groups could potentially be exchanged via reactions like the Finkelstein reaction, further expanding its synthetic utility. vanderbilt.edu

Biological Activity and Mechanistic Insights of 4 Chloro 3 Fluorophenylacetic Acid and Its Analogues

Investigation of Antimicrobial Properties and Efficacy against Pathogenic Organisms

Direct studies investigating the antimicrobial properties of 4-Chloro-3-fluorophenylacetic acid against a broad range of pathogenic organisms are not extensively available in the public domain. However, the broader class of halogenated phenylacetic acids and related compounds has been a subject of antimicrobial research. For instance, the non-steroidal anti-inflammatory drug (NSAID) diclofenac, a phenylacetic acid derivative, has demonstrated antimicrobial and anti-biofilm activities against clinically relevant bacteria mdpi.com. This suggests that the phenylacetic acid scaffold can be a carrier for antimicrobial functions.

Furthermore, studies on other halogenated aromatic compounds provide context. Halogenation is a known strategy to enhance the antimicrobial activity of compounds mdpi.com. The specific substitution pattern of chlorine and fluorine in this compound could theoretically influence its interaction with microbial targets. Research on copper(II) complexes with phenylacetic acid has shown that these complexes exhibit antibacterial activity, indicating that the phenylacetic acid moiety can contribute to antimicrobial action jchps.com. However, without specific experimental data for this compound, its antimicrobial efficacy remains speculative.

Exploration of Diverse Biological Potentials (e.g., anti-inflammatory, enzyme modulation)

While specific data on the anti-inflammatory and enzyme modulation activities of this compound are limited, the structurally related phenylacetic acids are well-known for their anti-inflammatory properties. The most prominent example is diclofenac, a potent non-steroidal anti-inflammatory drug mdpi.comnih.gov. The anti-inflammatory effects of phenylacetic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation nih.gov.

Research on substituted (2-phenoxyphenyl)acetic acids has shown that halogen substitution in the phenoxy ring can significantly enhance anti-inflammatory activity nih.gov. This highlights the importance of the type and position of halogen atoms on the phenyl ring in modulating biological effects.

In the realm of enzyme modulation, phenylacetic acid derivatives have been evaluated as inhibitors of various enzymes. For instance, several substituted benzyloxyphenylacetic acids have been synthesized and assessed as aldose reductase inhibitors, an enzyme implicated in diabetic complications nih.gov. These studies underscore the potential of the phenylacetic acid scaffold in designing enzyme inhibitors. The specific combination of chloro and fluoro substituents in this compound would likely influence its binding affinity and inhibitory potential against various enzymes, though specific targets have not been extensively reported.

Structure-Activity Relationship (SAR) Studies of Substituted Phenylacetic Acids

Halogen substitution is a critical determinant of the biological activity of phenylacetic acids. The nature, number, and position of halogen atoms on the aromatic ring can significantly alter the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. For example, in the case of substituted (2-phenoxyphenyl)acetic acids, halogen substitution on the phenoxy ring was found to considerably enhance anti-inflammatory activity nih.gov. This suggests that the electron-withdrawing nature and size of the halogen atoms play a crucial role in the molecule's efficacy.

Table 1: Investigated Biological Activities of Phenylacetic Acid Derivatives

| Compound Class | Investigated Activity | Key Findings |

| Substituted benzyloxyphenylacetic acids | Aldose reductase inhibition | The methylene (B1212753) spacer between the aromatic core and the acidic function is critical for activity. nih.gov |

| Substituted (2-phenoxyphenyl)acetic acids | Anti-inflammatory | Halogen substitution in the phenoxy ring enhanced activity. nih.gov |

| Substituted 2-aminophenylacetic acids | Anti-inflammatory (Prostaglandin synthetase inhibition) | The 2-amino substituent is beneficial for potency in certain series. nih.gov |

| Copper(II) complexes with phenylacetic acid | Antibacterial | Complexes showed activity against E. coli and S. aureus. jchps.com |

| Diclofenac (a phenylacetic acid derivative) | Antimicrobial | Exhibits antimicrobial and anti-biofilm properties. mdpi.com |

This table is based on data from related compound classes due to the lack of specific data for this compound.

Elucidation of Potential Molecular Targets and Biochemical Pathways

The precise molecular targets and biochemical pathways affected by this compound have not been definitively elucidated in published research. However, based on the activities of structurally similar compounds, several potential targets can be hypothesized.

Given the prevalence of anti-inflammatory activity among phenylacetic acid derivatives, cyclooxygenase (COX-1 and COX-2) enzymes are primary potential targets. Inhibition of these enzymes would lead to a reduction in prostaglandin (B15479496) synthesis, thereby exerting an anti-inflammatory effect.

Furthermore, based on studies of other substituted phenylacetic acids, aldose reductase is another plausible target nih.gov. Inhibition of this enzyme could have implications for the management of diabetic complications.

For any potential antimicrobial activity, the targets would be diverse and depend on the specific pathogen. These could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. Without experimental evidence, these remain speculative targets for this compound.

In Vitro and In Vivo Pharmacological Evaluation Methodologies (excluding specific dosage information)

The pharmacological assessment of this compound and its analogues involves a variety of in vitro and in vivo methodologies to elucidate their potential therapeutic effects, particularly their anti-inflammatory properties. These evaluation techniques are crucial in the early stages of drug discovery and development. nih.gov

In Vitro Evaluation Methodologies

In vitro assays are fundamental for the initial screening of compounds and for understanding their mechanism of action at a molecular and cellular level. researchgate.net For compounds like this compound, which are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), a primary focus of in vitro testing is the inhibition of cyclooxygenase (COX) enzymes. nih.gov

A range of in vitro tests are employed to characterize the anti-inflammatory potential of these compounds. ijcrt.org These include assays to measure the inhibition of key inflammatory mediators and cellular processes.

Key In Vitro Assays for Anti-inflammatory Activity:

| Assay Type | Principle | Endpoint Measured | Reference |

| Cyclooxygenase (COX) Inhibition Assay | Measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis. | IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%). | ijcrt.org |

| Nitric Oxide (NO) Production Assay | Evaluates the inhibition of nitric oxide production in cells, often stimulated by lipopolysaccharide (LPS). | Concentration of nitrite, a stable metabolite of NO, in cell culture supernatants. | researchgate.net |

| Mast Cell Degranulation Assay | Assesses the ability of a compound to stabilize mast cells and prevent the release of inflammatory mediators like histamine (B1213489). | Measurement of released mediators, such as histamine or β-hexosaminidase. | researchgate.net |

| Leukocyte Adhesion Assay | Determines the effect of the compound on the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response. | Quantification of adherent leukocytes. | researchgate.net |

| Phagocytic Activity Assay | Investigates the impact of the compounds on the phagocytic function of macrophages. tandfonline.com | Uptake of labeled particles by macrophages. tandfonline.com |

These assays are often performed using various cell lines, such as macrophages, or with purified enzymes. nih.govtandfonline.com The data obtained from these in vitro studies, particularly the IC50 values for COX-1 and COX-2, help in understanding the compound's selectivity and potential for therapeutic efficacy. ijcrt.org

In Vivo Evaluation Methodologies

Following promising in vitro results, in vivo studies are conducted in animal models to evaluate the pharmacological effects of the compounds in a whole biological system. gyanvihar.org These models are designed to mimic aspects of human inflammatory conditions. ijpsr.com

A variety of animal models are available for assessing anti-inflammatory activity, broadly categorized into acute and chronic models. gyanvihar.org The choice of model depends on the specific aspect of inflammation being investigated.

Common In Vivo Models for Anti-inflammatory Screening:

| Model | Inflammatory Stimulus | Key Parameters Measured | Application | Reference |

| Carrageenan-Induced Paw Edema | Injection of carrageenan into the paw of a rodent. | Paw volume or thickness. | Acute inflammation. | gyanvihar.orgslideshare.net |

| Croton Oil-Induced Ear Edema | Topical application of croton oil to the ear. | Ear swelling and weight. | Acute inflammation. | ijpsr.com |

| Acetic Acid-Induced Vascular Permeability | Intraperitoneal injection of acetic acid. | Leakage of dye (e.g., Evans blue) into the peritoneal cavity. | Vascular permeability. | ijpras.com |

| UV-Induced Erythema | Exposure of guinea pig skin to ultraviolet radiation. | Redness (erythema) of the skin. | UV-induced inflammation. | ijpsr.comijpras.com |

| Cotton Pellet-Induced Granuloma | Implantation of cotton pellets subcutaneously. | Weight of the granulomatous tissue formed around the pellet. | Chronic inflammation. | slideshare.netslideshare.net |

| Adjuvant-Induced Arthritis | Injection of an adjuvant, such as Freund's complete adjuvant. | Joint swelling, paw volume, and histopathological changes. | Chronic inflammation, autoimmune response. | gyanvihar.orgijpsr.com |

In these in vivo models, the test compound is administered to the animals, and its effect on the inflammatory response is compared to that of a control group and a standard drug, such as diclofenac. ijpras.com The results from these studies provide crucial information on the efficacy of the compound in a living organism.

Computational and Theoretical Investigations of 4 Chloro 3 Fluorophenylacetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For 4-Chloro-3-fluorophenylacetic acid, these calculations provide fundamental insights into its chemical behavior.

Methodology and Findings: DFT methods, using functionals like B3LYP combined with basis sets such as 6-311G+(d,p), are commonly used to optimize the molecular geometry and calculate various electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A lower HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed across the carboxylic acid group and the aromatic ring, influenced by the electron-withdrawing halogen substituents.

Further analysis involves calculating Mulliken atomic charges to understand the charge distribution across the molecule and generating Molecular Electrostatic Potential (MEP) maps. The MEP map visually represents the electron density, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which are crucial for predicting non-covalent interactions. Reactivity descriptors like Fukui functions can also be calculated to pinpoint specific atomic sites susceptible to nucleophilic, electrophilic, or radical attacks. nih.gov

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 Debye | Indicates overall polarity of the molecule. |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. asiapharmaceutics.infoeurjchem.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Methodology and Findings: For this compound, docking simulations can be performed to explore its binding affinity and interaction patterns with various biological targets. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking software, such as AutoDock or iGEMDOCK, is then used to systematically sample conformational and rotational space to find the most stable binding pose. asiapharmaceutics.inforesearchgate.net

The results are typically ranked based on a scoring function, which estimates the binding free energy (often given in kcal/mol). A more negative score generally indicates a more favorable binding interaction. researchgate.net Analysis of the top-ranked pose reveals specific intermolecular interactions, such as:

Hydrogen Bonds: Typically formed between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Arginine, Asparagine) in the receptor's active site.

Pi-Pi Interactions: Occur between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic and Van der Waals Interactions: Involving the halogenated phenyl ring and nonpolar residues.

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | TYR 188, GLN 206, CYS 172, PHE 343 |

| Types of Interactions | Hydrogen bond with GLN 206 (Carboxyl group); Pi-Pi stacking with TYR 188; Hydrophobic interactions with PHE 343. |

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy landscape is vital, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Methodology and Findings: For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl ring to the acetic acid side chain (the C-C bond). A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step using quantum chemical methods. uky.edu

The resulting energy landscape would reveal the most stable (low-energy) and least stable (high-energy) conformations. The global minimum on this landscape corresponds to the most preferred conformation of the molecule. For substituted phenylacetic acids, steric hindrance between the substituents on the ring and the carboxylic acid group plays a major role in determining the preferred geometry. uky.edu The presence of the ortho-fluorine atom relative to the side chain in this compound would likely influence the rotational barrier and the equilibrium conformation. Studies on similar molecules like acetic acid show that even the rotation within the carboxyl group (syn vs. anti conformation) can be influenced by the molecular environment, and both states may be relevant. nih.gov This analysis helps explain phenomena like polymorphism, where a compound can crystallize in multiple forms with different properties. uky.edu

Prediction of Biological Activity and Pharmacokinetic Properties through In Silico Methods

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities of a compound based solely on its chemical structure. nih.govfrontiersin.org This allows for the early identification of candidates with favorable drug-like properties.

Methodology and Findings: Various online tools and software packages, such as SwissADME and pkCSM, can calculate a wide range of physicochemical and pharmacokinetic descriptors. frontiersin.orgmdpi.com These predictions are based on quantitative structure-activity relationship (QSAR) models built from large datasets of experimental data.

For this compound, these tools can predict key properties:

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA), and number of hydrogen bond donors/acceptors. These are evaluated against criteria like Lipinski's Rule of Five to assess "drug-likeness."

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate oral bioavailability.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is assessed. Inhibition of these enzymes can lead to drug-drug interactions. frontiersin.org

Biological Activity Spectrum: Platforms like PASS (Prediction of Activity Spectra for Substances) can screen the structure against known biological activities to suggest potential therapeutic targets.

These predictions help guide the synthesis and testing of new compounds by prioritizing those with a higher probability of success.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 188.58 g/mol | Complies with Lipinski's Rule (<500). |

| LogP (Lipophilicity) | 2.35 | Indicates good balance between solubility and permeability. |

| TPSA (Topological Polar Surface Area) | 37.3 Ų | Suggests good cell membrane permeability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5). |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10). |

| Caco-2 Permeability (log Papp) | High | Predicts good intestinal absorption. |

| CYP2D6 Inhibitor | No | Low probability of interaction with drugs metabolized by this enzyme. |

Advanced Spectroscopic Data Interpretation and Theoretical Calculations (e.g., NMR, LC-MS)

Theoretical calculations are indispensable for interpreting complex experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).

NMR Spectroscopy: Quantum chemical methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. This computed spectrum can be compared to the experimental one to confirm the structure and aid in the assignment of complex signals. For this compound, theoretical calculations would be particularly useful in assigning the signals for the aromatic protons and carbons, whose chemical shifts are subtly influenced by the competing electronic effects of the chloro, fluoro, and acetic acid substituents. uni-muenchen.de

LC-MS Analysis: In LC-MS, molecules are ionized and then fragmented, and the masses of the resulting ions are measured. This provides information about the molecular weight and structure of the analyte. For phenylacetic acids, analysis is often performed using electrospray ionization (ESI) in negative ion mode, which readily deprotonates the carboxylic acid to form the [M-H]⁻ ion. nih.gov

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion of this compound (m/z 187.0) would likely show characteristic fragmentation patterns. A common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group as CO₂ (44 Da), leading to a benzylic anion. acs.org Therefore, a major fragment ion would be expected at m/z 143.0. Further fragmentation could involve the loss of the halogen atoms. Theoretical calculations can help predict the relative stability of different fragment ions, aiding in the interpretation of the experimental mass spectrum. nih.govgoogle.com

| Spectroscopic Technique | Predicted Data | Interpretation |

|---|---|---|

| ¹H NMR | Aromatic protons: δ 7.1-7.5 ppm; Methylene (B1212753) protons: δ 3.6 ppm | Specific shifts and coupling patterns confirm substituent positions. |

| ¹³C NMR | Carbonyl: δ ~175 ppm; Aromatic carbons: δ 115-140 ppm | Confirms the carbon skeleton and functional groups. |

| LC-MS (ESI-) | Parent Ion [M-H]⁻: m/z 187.0 | Confirms the molecular weight of the deprotonated molecule. |

| MS/MS Fragmentation | Fragment Ion [M-H-CO₂]⁻: m/z 143.0 | Characteristic loss of CO₂, confirming the phenylacetic acid structure. |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for separating 4-Chloro-3-fluorophenylacetic acid from its isomers and other related substances that may be present as impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for this purpose.

The separation of positional isomers, such as those of fluorophenylacetic acid, can be a significant analytical challenge due to their similar chemical structures and properties. sielc.com The development of effective HPLC methods is therefore critical. In reversed-phase HPLC, a common approach for such separations, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The composition of the mobile phase, typically a mixture of water with a buffer (e.g., formic acid, acetic acid, or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, is carefully optimized to achieve the desired separation. sielc.comsielc.com The pH of the mobile phase can also be adjusted to control the retention of the acidic analytes. researchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to resolve complex mixtures of isomers. sielc.com

Table 1: Illustrative HPLC Method Parameters for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | 60% B to 100% B in 25 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm sielc.com |

| Injection Volume | 10 µL |

GC-MS is a highly sensitive technique used for the identification and quantification of volatile and semi-volatile impurities in a sample. For a compound like this compound, which is not sufficiently volatile for direct GC analysis, a derivatization step is often necessary. This typically involves converting the carboxylic acid group into a more volatile ester, for example, through a process like pentafluorobenzylation. nih.gov The sample is then injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification based on their unique fragmentation patterns. nih.gov This method is particularly useful for detecting and identifying trace-level impurities. nih.gov

The separation of positional isomers of substituted phenylacetic acids is a well-known chromatographic challenge. nih.govwaters.com Strategies to overcome this include the use of specialized HPLC columns, such as those with different stationary phases (e.g., pentafluorophenyl (PFP) columns), which can offer different selectivities compared to standard C18 columns. chromforum.org Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics, can also provide enhanced separation for ionic compounds like carboxylic acids. sielc.com In some cases, combining different analytical techniques, such as HPLC and GC, may be necessary to achieve complete separation and analysis of all isomers. chromforum.org Additionally, techniques like supercritical fluid chromatography (SFC) have also been explored for the separation of such isomers. nih.gov

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., FT-IR, UV-Vis)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups within a molecule. The FT-IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 2500-3300 cm⁻¹), the C=O (carbonyl) stretch (around 1700 cm⁻¹), and the C-Cl and C-F stretches at lower wavenumbers. niscpr.res.inresearchgate.netnih.gov The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides further confirmation of the compound's identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. semanticscholar.orgnih.gov The aromatic ring in this compound absorbs UV light, and the wavelength of maximum absorbance (λmax) can be used for both qualitative and quantitative purposes. sielc.com

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Approximate Wavenumber/Wavelength |

|---|---|---|

| FT-IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| FT-IR | C=O stretch (Carboxylic Acid) | ~1700 cm⁻¹ |

| FT-IR | Aromatic C=C stretch | 1400-1600 cm⁻¹ |

| FT-IR | C-F stretch | 1000-1400 cm⁻¹ |

| FT-IR | C-Cl stretch | 600-800 cm⁻¹ |

| UV-Vis | π → π* transition (in Methanol) | ~270-280 nm |

Purity Profiling and Identification of Synthetic Impurities

A thorough purity profile involves the identification and quantification of all impurities present in a sample of this compound. These impurities can originate from the starting materials, side reactions during synthesis, or degradation of the final product. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. HPLC and GC-MS are powerful tools for separating and identifying impurities. researchgate.netnih.gov For instance, a synthesis involving 2-(3-chloro-4-fluorophenyl)acetic acid could be monitored for related compounds. acs.org The identification of unknown impurities often requires the use of mass spectrometry to determine their molecular weight and fragmentation patterns, which can then be used to deduce their structures. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(3-chloro-4-fluorophenyl)acetic acid |

| Acetonitrile |

| Formic acid |

| Methanol |

Future Directions and Emerging Research Avenues for 4 Chloro 3 Fluorophenylacetic Acid

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity or Selectivity

The core structure of 4-Chloro-3-fluorophenylacetic acid serves as a valuable scaffold for the design and synthesis of new chemical entities with tailored biological activities. The strategic placement of chloro and fluoro substituents on the phenyl ring already imparts specific electronic properties that can influence molecular interactions. Future research is focused on leveraging this foundation to create derivatives with enhanced potency and selectivity for various biological targets.

One promising direction is the incorporation of the this compound moiety into more complex heterocyclic systems. For instance, it has been utilized as a starting material in the synthesis of imino-indeno[1,2-c]quinoline derivatives, which are being investigated for their pharmaceutical potential. google.com This approach highlights how the unique substitution pattern of the parent molecule can be a critical component of novel drug candidates.

Furthermore, the acetic acid side chain offers a reactive handle for a variety of chemical modifications, such as amidation or esterification, to generate libraries of new compounds. By reacting this carboxyl group with diverse amines or alcohols, researchers can systematically alter the physicochemical properties of the resulting molecules, including their solubility, lipophilicity, and ability to cross biological membranes. This can lead to the identification of derivatives with improved pharmacokinetic profiles and targeted biological effects.

The development of derivatives is not limited to small molecules. The functional groups on this compound also allow for its conjugation to larger biomolecules or nanoparticles, opening avenues for targeted drug delivery systems with enhanced efficacy and reduced off-target effects.

Integration into Multi-Component Reaction Systems for Diversified Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. The integration of this compound into MCRs presents a significant opportunity for the rapid generation of diverse chemical libraries. The carboxylic acid functionality, in particular, can participate in a range of MCRs, such as the Ugi or Passerini reactions, to introduce a high degree of molecular diversity.

The true potential of using this compound in MCRs lies in the ability to systematically vary the other components of the reaction. By combining this core structure with a wide array of aldehydes, amines, and isocyanides, for example, vast libraries of novel compounds can be synthesized with high efficiency. This approach is particularly valuable for high-throughput screening campaigns aimed at discovering new bioactive molecules.

The development of novel MCRs that are specifically designed to accommodate halo- and fluoro-substituted phenylacetic acids like this compound is an active area of research. Success in this area would provide a streamlined pathway to novel chemical matter with potential applications in medicinal chemistry, agrochemicals, and materials science.

Exploration of Unconventional Therapeutic or Industrial Applications

Beyond its role as a synthetic intermediate, this compound and its derivatives are being explored for a range of unconventional therapeutic and industrial applications. The unique combination of a halogenated phenyl ring and a carboxylic acid moiety suggests potential bioactivities that are yet to be fully realized.

In the therapeutic arena, there is growing interest in the potential for phenylacetic acid derivatives to modulate novel biological pathways. For example, certain derivatives have been investigated for their ability to increase insulin (B600854) secretion, suggesting a possible role in the management of metabolic disorders. googleapis.com The specific substitution pattern of this compound may offer advantages in terms of target affinity and metabolic stability in such applications.

Industrially, the applications of this compound are also expanding. The presence of the chloro and fluoro groups can enhance the thermal stability and other physical properties of polymers when it is incorporated as a monomer or an additive. This opens up possibilities for its use in the development of specialty polymers with tailored characteristics. Furthermore, the structural similarities to other commercially relevant chemicals suggest its potential as a precursor in the synthesis of agrochemicals, fragrances, and other fine chemicals.

Development of Environmentally Benign and Sustainable Industrial Production Processes

As with any chemical of industrial importance, the development of green and sustainable manufacturing processes for this compound is a key consideration. Traditional synthetic routes often rely on harsh reagents and generate significant waste, prompting the search for more environmentally friendly alternatives.

One promising approach is the use of continuous flow chemistry. Flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processing. The large-scale halogenation reactions involved in the synthesis of related compounds like 4-chloro-3-fluorobenzoic acid are already benefiting from this technology.

Another avenue of exploration is the use of biocatalysis. Enzymes offer a highly selective and environmentally friendly means of performing complex chemical transformations. The development of novel biocatalysts that can perform the specific halogenation or other synthetic steps required to produce this compound could dramatically reduce the environmental footprint of its production.

Additionally, research into atom-economical synthetic routes that maximize the incorporation of starting material atoms into the final product is crucial. This includes the development of catalytic methods that avoid the use of stoichiometric reagents, further contributing to the sustainability of the manufacturing process.

Investigation in Advanced Materials Science or Supramolecular Chemistry

The unique structural features of this compound make it an intriguing candidate for applications in materials science and supramolecular chemistry. The presence of the aromatic ring, carboxylic acid group, and halogen atoms allows for a variety of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions can be harnessed to direct the self-assembly of molecules into well-defined supramolecular architectures.

In the realm of crystal engineering, this compound can be used as a building block to construct co-crystals with specific physical properties, such as tailored solubility or melting points. The ability to predictably control the solid-state structure of materials is of great importance in the pharmaceutical and electronics industries.

Furthermore, the potential for this molecule to form ordered structures on surfaces could be exploited in the development of functional thin films and sensors. The interactions of the functional groups with a substrate could lead to the formation of self-assembled monolayers with specific chemical or physical properties. The exploration of this compound in these advanced applications is still in its early stages but holds considerable promise for the creation of novel materials with unique functionalities. sigmaaldrich.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Potential Application Area |

| This compound | C₈H₆ClFO₂ | 188.58 sigmaaldrich.com | Chloro and fluoro substitution | Synthetic Intermediate, Novel Therapeutics |

| 4-Chloro-3-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | Benzoic acid derivative | Pharmaceutical Intermediate |

| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | Single fluoro substitution | Intermediate for anesthetics |

| 4-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | Single chloro substitution | Plant growth regulators, Penicillin precursor |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-3-fluorophenylacetic acid, and how can regioselectivity be ensured in halogenation steps?

- Methodology : A common approach involves sequential halogenation of phenylacetic acid derivatives. For example, regioselective iodination of substituted toluene precursors (e.g., 4-chloro-2-nitrotoluene) can be achieved using iodine monochloride (ICl) under controlled temperatures (30–50°C), followed by fluorination via nucleophilic aromatic substitution with KF in polar aprotic solvents like DMF . Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for purification.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral contradictions be resolved?

- Methodology :

- IR Spectroscopy : Key peaks include C=O stretch (~1700–1725 cm⁻¹) and aromatic C-F/C-Cl vibrations (1050–1250 cm⁻¹). Cross-validate with reference spectra of structurally similar compounds (e.g., 3-fluorophenylacetic acid) to distinguish overlapping signals .

- HPLC : Use reversed-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm. Optimize mobile phase (acetonitrile/water with 0.1% TFA) to resolve impurities from halogenated byproducts .

Q. How can researchers optimize reaction yields for ester derivatives of this compound in aqueous media?

- Methodology : Employ enzymatic catalysis (e.g., lipases) to enhance selectivity in esterification. For instance, immobilized Candida antarctica lipase B (Novozym 435) in tert-butanol at 45°C can achieve >80% conversion while minimizing hydrolysis side reactions. Monitor pH (6.5–7.5) to stabilize the enzyme .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and intermediates in the synthesis of halogenated phenylacetic acids?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and Gibbs free energy profiles. For example, simulate fluorination steps to identify whether the reaction proceeds via a concerted or stepwise mechanism. Pair computational results with experimental kinetic studies (e.g., Arrhenius plots) to validate predictions .

Q. How can researchers address discrepancies in bioactivity data for this compound derivatives across different assay conditions?

- Methodology :

- Data Normalization : Use internal standards (e.g., tamoxifen for cytotoxicity assays) to control for batch-to-batch variability.

- Meta-Analysis : Apply multivariate statistical tools (e.g., PCA or clustering algorithms) to identify confounding variables (e.g., solvent polarity, cell line viability thresholds) across studies .

Q. What advanced separation techniques are suitable for isolating trace impurities in this compound batches?

- Methodology : Combine preparative HPLC with charged aerosol detection (CAD) to separate non-UV-active impurities. For halogenated contaminants, use high-resolution mass spectrometry (HRMS) in negative ion mode to confirm molecular formulas. For example, a Q-TOF system with ESI can detect chlorinated dimers (e.g., [M-H]⁻ ions at m/z 323.0124) .

Methodological Best Practices

- Synthesis : Prioritize halogenation sequence (chlorine before fluorine) to avoid steric hindrance in aromatic substitution .

- Quality Control : Cross-validate NMR (¹H/¹³C) and LC-MS data to confirm molecular integrity, especially for isomers (e.g., 3-chloro-4-fluorophenylacetic acid vs. target compound) .

- Data Reproducibility : Document solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N₂ vs. air) to mitigate variability in catalytic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。